

Spectroscopic and Mechanistic Insights into Regaloside E: A Technical Guide

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Compound of Interest

Compound Name: Regaloside E

Cat. No.: B15593486

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Introduction

Regaloside E, a phenylpropanoid glycoside, belongs to a class of natural products that have garnered significant interest within the scientific community due to their potential therapeutic applications. Phenylpropanoids, isolated from various plant species, including those of the *Lilium* genus, have demonstrated a range of biological activities, notably anti-inflammatory effects. Understanding the precise chemical structure and biological mechanism of action of these compounds is paramount for their development as potential drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic data for **Regaloside E**, primarily through the detailed analysis of its close structural analog, Regaloside A. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for **Regaloside E**, the data for Regaloside A serves as a robust proxy for structural elucidation and interpretation. This guide presents tabulated NMR and MS data, detailed experimental protocols for their acquisition, and a visualization of the proposed anti-inflammatory signaling pathway.

Spectroscopic Data for Regaloside Analogs

The structural similarity among Regaloside compounds allows for the use of spectroscopic data from well-characterized analogs to infer the characteristics of **Regaloside E**. Regaloside A is a suitable proxy for this purpose.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of natural products.

Table 1: Mass Spectrometry Data for Regaloside A

Ion	Formula	Calculated m/z	Observed m/z
[M+H] ⁺	C ₁₈ H ₂₅ O ₁₀ ⁺	401.1442	401.1448
[M+Na] ⁺	C ₁₈ H ₂₄ O ₁₀ Na ⁺	423.1261	423.1267

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural elucidation of organic molecules, providing information on the chemical environment and connectivity of atoms. The following data for Regaloside A was obtained in Methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data of Regaloside A (500 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)
2	7.05	d	2.0
5	6.79	d	8.5
6	6.95	dd	8.5, 2.0
7	7.61	d	16.0
8	6.34	d	16.0
1'a	4.35	dd	11.5, 3.0
1'b	4.25	dd	11.5, 6.5
2'	4.08	m	
3'a	3.75	dd	10.0, 5.0
3'b	3.65	dd	10.0, 5.5
1''	4.85	d	7.5
2''	3.21	m	
3''	3.35	m	
4''	3.28	m	
5''	3.30	m	
6''a	3.85	dd	12.0, 2.0
6''b	3.68	dd	12.0, 5.5

Table 3: ^{13}C NMR Spectroscopic Data of Regaloside A (125 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
1	127.5
2	116.5
3	146.2
4	149.0
5	115.2
6	123.0
7	147.1
8	114.9
9	169.1
1'	67.0
2'	72.1
3'	71.8
1''	104.5
2''	75.0
3''	77.9
4''	71.4
5''	78.0
6''	62.6

Experimental Protocols

Detailed methodologies are essential for the replication and verification of scientific findings. The following protocols are representative of those used for the isolation and spectroscopic analysis of phenylpropanoid glycosides like **Regaloside E**.

Isolation and Purification

- **Extraction:** The plant material (e.g., bulbs of *Lilium* species) is air-dried, powdered, and extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- **Column Chromatography:** The n-BuOH fraction, typically rich in glycosides, is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, for example, a mixture of chloroform (CHCl₃) and methanol (MeOH) in increasing polarity, is used to separate the fractions.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 reversed-phase column. A gradient of methanol and water is commonly used as the mobile phase to yield the pure compound.

Mass Spectrometry

- **Instrumentation:** A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.
- **Sample Preparation:** A dilute solution of the purified compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol.
- **Data Acquisition:** The analysis is performed in positive or negative ion mode. The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 100-1000 Da). Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized for the specific instrument and compound class.

NMR Spectroscopy

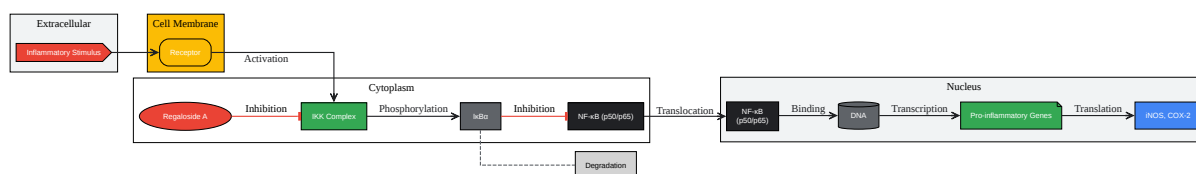
- **Instrumentation:** NMR spectra are recorded on a spectrometer operating at a proton frequency of 500 MHz or higher.

- **Sample Preparation:** Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, such as methanol- d_4 (CD_3OD).
- **Data Acquisition:**
 - 1H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent signal.
 - ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to one peak per unique carbon atom.
 - 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mandatory Visualization

Anti-inflammatory Signaling Pathway of Regaloside Analogs

Regaloside A and other related phenylpropanoids have been shown to exert anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade. A primary mechanism is the suppression of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. The following diagram illustrates this proposed mechanism.



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Caption: Proposed mechanism of anti-inflammatory action of Regaloside A via inhibition of the NF- κ B signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **Regaloside E**, leveraging data from its close analog, Regaloside A. The tabulated NMR and MS data, coupled with detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The visualization of the proposed anti-inflammatory mechanism through the NF- κ B signaling pathway provides a clear framework for understanding the potential therapeutic action of this class of compounds. Further research is warranted to isolate and fully characterize **Regaloside E** to confirm these findings and to further explore its therapeutic potential.

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